molecular formula C8H10F2O B13568311 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde

7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde

Cat. No.: B13568311
M. Wt: 160.16 g/mol
InChI Key: OCOVSFDLGCOTIH-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[410]heptane-3-carbaldehyde is a bicyclic compound characterized by the presence of two fluorine atoms and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde typically involves the fluorination of a bicyclic precursor followed by the introduction of the aldehyde group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid.

    Reduction: 7,7-Difluorobicyclo[4.1.0]heptane-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism by which 7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
  • 7,7-Dichlorobicyclo[4.1.0]heptane
  • 7,7-Dibromobicyclo[4.1.0]heptane

Uniqueness

7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atoms can enhance metabolic stability and bioavailability, while the aldehyde group provides a reactive site for covalent modifications.

This compound’s unique structural features and versatile reactivity make it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)6-2-1-5(4-11)3-7(6)8/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOVSFDLGCOTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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